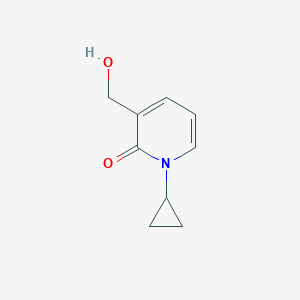
Phenylethynesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylethynesulfonyl chloride is an organosulfur compound with the chemical formula C8H5ClO2S. It is a sulfonyl chloride derivative characterized by the presence of a phenyl group attached to an ethynyl sulfonyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Phenylethynesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetylene with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product. Another method involves the chlorination of phenylethynesulfonic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial production of this compound often employs large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.
化学反应分析
Phenylethynesulfonyl chloride undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:
-
Substitution Reactions: : this compound readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives, respectively. Common reagents used in these reactions include triethylamine and pyridine.
-
Oxidation Reactions: : The compound can be oxidized to form sulfonic acids or sulfonyl chlorides. Oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used.
-
Reduction Reactions: : this compound can be reduced to form phenylethynesulfinic acid or phenylethynesulfenic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Addition Reactions: : The compound can participate in addition reactions with various nucleophiles, leading to the formation of addition products. These reactions often require the presence of a catalyst and specific reaction conditions.
科学研究应用
Phenylethynesulfonyl chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
-
Chemistry: : It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable tool for introducing sulfonyl groups into molecules.
-
Biology: : The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also employed in the development of fluorescent probes and labeling agents for biological imaging.
-
Medicine: : this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases.
-
Industry: : The compound is used in the production of specialty chemicals, polymers, and materials with unique properties. It is also employed in the development of catalysts and intermediates for various industrial processes.
作用机制
The mechanism of action of phenylethynesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonyl derivatives. The compound acts as an electrophile, with the sulfonyl chloride group being highly reactive towards nucleophilic attack. This reactivity is attributed to the electron-withdrawing nature of the sulfonyl group, which increases the electrophilicity of the carbon atom attached to the chlorine atom.
In biological systems, this compound can modify biomolecules by reacting with nucleophilic functional groups, such as amino and thiol groups, leading to the formation of covalent bonds. This modification can alter the structure and function of the biomolecules, providing insights into their biological roles and potential therapeutic applications.
相似化合物的比较
Phenylethynesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as phenylmethanesulfonyl chloride and methanesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, they differ in their chemical structure and reactivity.
-
Phenylmethanesulfonyl chloride: : This compound has a phenyl group attached to a methanesulfonyl chloride moiety. It is less reactive than this compound due to the absence of the ethynyl group, which increases the electron density on the phenyl ring.
-
Methanesulfonyl chloride: : Also known as mesyl chloride, this compound has a simple methanesulfonyl chloride structure. It is highly reactive and is commonly used in the synthesis of methanesulfonates and other sulfonyl derivatives.
This compound is unique due to the presence of the ethynyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable reagent in organic synthesis and various scientific research applications.
属性
分子式 |
C8H5ClO2S |
|---|---|
分子量 |
200.64 g/mol |
IUPAC 名称 |
2-phenylethynesulfonyl chloride |
InChI |
InChI=1S/C8H5ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H |
InChI 键 |
GJWGIRNEUZVPEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)

![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)



![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)
